molecular formula C7H10O3 B042172 2,2,6-Trimethyl-4H-1,3-dioxin-4-one CAS No. 5394-63-8

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Cat. No.: B042172
CAS No.: 5394-63-8
M. Wt: 142.15 g/mol
InChI Key: XFRBXZCBOYNMJP-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C7H10O3This compound is characterized by its deep brown liquid form at room temperature and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be synthesized through the reaction of 3-oxobutanoic acid tert-butyl ester with acetone in the presence of acetic anhydride and sulfuric acid. The reaction is typically carried out at 0°C, followed by heating for several hours .

Industrial Production Methods

In industrial settings, the compound is produced by the same synthetic route but on a larger scale. The reaction mixture is subjected to flash pyrolysis to generate acetylketene, which is then used for further chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,6-Trimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:

Comparison with Similar Compounds

2,2,6-Trimethyl-4H-1,3-dioxin-4-one is unique due to its ability to generate acetylketene, a versatile intermediate. Similar compounds include:

Properties

IUPAC Name

2,2,6-trimethyl-1,3-dioxin-4-one
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InChI

InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3
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InChI Key

XFRBXZCBOYNMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
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DSSTOX Substance ID

DTXSID10202230
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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Molecular Weight

142.15 g/mol
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Physical Description

Clear dark brown liquid; mp = 12-13 deg C; [Sigma-Aldrich MSDS]
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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CAS No.

5394-63-8
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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Synthesis routes and methods I

Procedure details

The derivatives have not heretofore been known at all, but for the first time the present inventors have found a process for producing 2,2-dimethyl-1,3-dioxin-4-one as a compound belonging thereto. Namely, according to the process reported by the present inventors in Chem. Pharm. Bull. 31, (6) 1896 (1983), 2,2-dimethyl-1,3-dioxin-4-one was obtained from formyl Meldrum's acid in the presence of acetone and using a small amount of toluene or xylene as solvent, with a yield of 31%. This formyl Meldrum's acid seems to have a higher reactivity than that of similar acetyl Meldrum's acid. That is, in the case of the latter acid, its thermal decomposition yielded 2,2,6-trimethyl-1,3-dioxin-4-one, whereas in the case of the former acid, its mere heating in the absence of solvent formed only a resinous substance without yielding 2,2-dimethyl-1,3-dioxin-4-one, but when the former acid was heated in a xylene solvent containing acetone, the compound was obtained for the first time. However, its yield was not only low (yield: 31% as described above), but the loss of the raw material acid due to the resin formation was so great that the recovery of the raw material was impossible.
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Synthesis routes and methods II

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in organic synthesis?

A1: this compound serves as a valuable synthetic equivalent of acetylketene [, ]. This means it readily decomposes upon heating to release acetylketene, a reactive intermediate useful in various organic reactions.

Q2: Can you elaborate on the reactivity of acetylketene generated from this compound?

A2: Acetylketene demonstrates high reactivity towards nucleophiles [, , , ]. Studies have shown its reaction with amines to be favored over alcohols, which in turn are more reactive than aldehydes and ketones []. This reactivity pattern is consistent with theoretical predictions based on activation energies and transition state calculations [].

Q3: What specific reactions benefit from using this compound as an acetylketene source?

A3: A wide range of reactions utilize this compound. Some notable examples include:

  • Acetoacetylation: It enables the introduction of acetoacetyl groups into various compounds, including amines [, , ], alcohols [, ], and even polymers like O-(hydroxypropyl)cellulose [].
  • Heterocycle Synthesis: It acts as a building block for synthesizing diverse heterocyclic compounds, including pyridines [], dihydropyrimidines [, , ], thiouracils [], and benzo[b][1,4]diazepines [].
  • β-Keto Ester and Amide Synthesis: It provides a mild and efficient route to β-keto esters and amides through reaction with alcohols and amines, respectively [].

Q4: Are there any advantages to using this compound over diketene directly?

A4: Yes, several advantages make this compound preferable:

  • Safer Handling: Diketene is a highly reactive and toxic liquid, whereas this compound is a safer, easier-to-handle solid [].
  • Controlled Release: this compound releases acetylketene upon heating, allowing for controlled generation and reaction of this reactive intermediate [].
  • Improved Selectivity: The controlled release of acetylketene can lead to improved chemoselectivity in certain reactions [].

Q5: Are there any studies investigating the mechanism of acetylketene generation from this compound?

A6: Yes, computational studies have been conducted to understand the thermal decomposition of this compound [, ]. These studies suggest that the decomposition could proceed through either a retro-Diels-Alder reaction or a concerted nucleophilic attack mechanism [].

Q6: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A6: Commonly used techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for structural elucidation, providing information about the types and environments of hydrogen and carbon atoms in the molecule [, ].
  • Gas Chromatography (GC): Useful for assessing the purity of this compound, particularly regarding acetone contamination [, ].

Q7: Have there been any investigations into modifying the structure of this compound to generate other ketenes?

A8: Yes, researchers have explored the functionalization of this compound to access substituted acylketenes [, ]. This strategy expands the scope of accessible products by utilizing diverse nucleophiles in reactions with the generated ketenes.

Q8: What are the implications of the findings on acetylketene's reactivity for the design of future reactions?

A9: Understanding the reactivity trends of acetylketene, especially its preference for amines, allows for the strategic planning of multicomponent reactions [, , , ]. This knowledge enables the development of efficient and selective synthetic routes to complex molecules, including those with potential pharmaceutical applications.

Q9: Are there any known environmental concerns regarding this compound and its use in synthesis?

A10: While specific information regarding the environmental impact of this compound is limited in the provided articles, it is essential to consider waste management and potential ecotoxicological effects when using this compound in synthesis. Exploring alternative solvents, such as water [, ], can contribute to greener synthetic practices.

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